molecular formula C21H18ClFN2O2 B11075762 1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione

Cat. No.: B11075762
M. Wt: 384.8 g/mol
InChI Key: FVAFGMLAISESTJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl or pyrrolidine rings.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition or activation of enzymatic activity, modulation of receptor signaling pathways, or alterations in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18ClFN2O2/c22-16-3-7-18(8-4-16)25-20(26)13-19(21(25)27)24-11-9-15(10-12-24)14-1-5-17(23)6-2-14/h1-9,19H,10-13H2

InChI Key

FVAFGMLAISESTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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